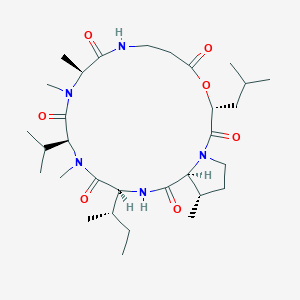
Centanamycin
Übersicht
Beschreibung
Centanamycin is a complex organic compound with significant potential in various scientific fields This compound is known for its unique structure, which combines an indole core with a naphthyl group and a chloroethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Centanamycin involves multiple steps. One common method starts with the preparation of 5,6,7-trimethoxyindole-2-carboxylic acid, which is then coupled with 1-(2-chloroethyl)-2,4-diaminonaphthalene. The reaction typically involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Centanamycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as an antineoplastic agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Wirkmechanismus
The compound exerts its effects primarily through the alkylation of DNA. The chloroethyl group forms a highly reactive aziridinium ion, which can alkylate the N-7 position of guanine bases in DNA. This leads to the formation of interstrand cross-links, inhibiting DNA replication and transcription, ultimately resulting in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-chloroethyl)-N-methyl-2-naphthylamine
- N-(2-chloroethyl)-N-methyl-1-naphthylamine
- N-(2-chloroethyl)-N-methyl-3-naphthylamine
Uniqueness
Centanamycin is unique due to its combination of an indole core with a naphthyl group and a chloroethyl side chain. This structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
413577-16-9 |
|---|---|
Molekularformel |
C24H24ClN3O4 |
Molekulargewicht |
453.9 g/mol |
IUPAC-Name |
N-[4-amino-1-(2-chloroethyl)naphthalen-2-yl]-5,6,7-trimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H24ClN3O4/c1-30-20-11-13-10-19(27-21(13)23(32-3)22(20)31-2)24(29)28-18-12-17(26)15-7-5-4-6-14(15)16(18)8-9-25/h4-7,10-12,27H,8-9,26H2,1-3H3,(H,28,29) |
InChI-Schlüssel |
MNFPZBOQEWMBOK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NC3=C(C4=CC=CC=C4C(=C3)N)CCCl)OC)OC |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NC3=C(C4=CC=CC=C4C(=C3)N)CCCl)OC)OC |
Key on ui other cas no. |
413577-16-9 |
Synonyme |
AS-I-145 ML-970 N-(4-amino-1-(2-chloroethyl)naphthalen-2-yl)-5,6,7-trimethoxy-1H-indole-2-carboxamide NSC 716970 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Phenyl-3-(pyridin-3-ylmethyl)imidazo[4,5-c][1,8]naphthyridin-4-one](/img/structure/B1240938.png)
![2-Propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid](/img/structure/B1240939.png)
![(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,23-diethyl-2,11,14,20,29,32-hexamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B1240940.png)




![N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1240948.png)


![[(1S,2R,3S,4S,6R,7R,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1240951.png)
![[Phosphoric acid tetradecyl(R)-1-carboxymethyl-2-(trimethylaminio)ethyl]dianion](/img/structure/B1240953.png)
![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)
![6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid](/img/structure/B1240958.png)
